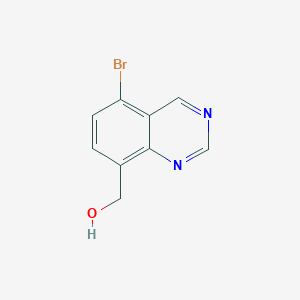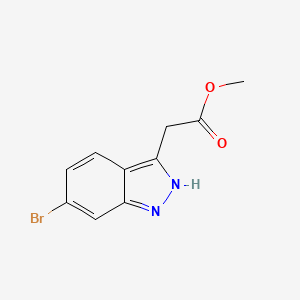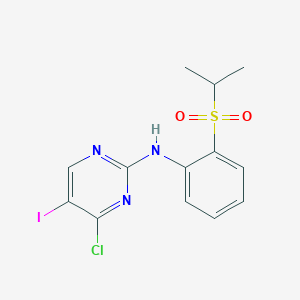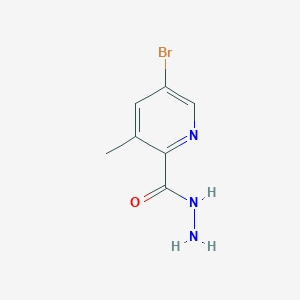![molecular formula C7H3BrClN3 B13665565 8-Bromo-2-chloropyrido[4,3-d]pyrimidine](/img/structure/B13665565.png)
8-Bromo-2-chloropyrido[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a fused pyrido-pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine typically involves the bromination and chlorination of pyrido[4,3-d]pyrimidine derivatives. One common method involves the selective Suzuki-Miyaura cross-coupling reaction, where 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine and 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine are used as intermediates . The reaction is catalyzed by palladium and requires specific conditions such as the choice of solvent, base, and temperature to achieve high yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-2-chloropyrido[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as aryl boronic acids in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Aryl Boronic Acids: React with the bromine or chlorine atoms to form new aryl-substituted derivatives.
Solvents and Bases: The choice of solvent (e.g., DMSO) and base (e.g., K2CO3) is crucial for the success of the reactions.
Major Products Formed
The major products formed from these reactions are typically aryl-substituted pyrido[4,3-d]pyrimidine derivatives, which can have various biological activities.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2-chloropyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a PI3K inhibitor, which is important in cancer research.
Biological Studies: The compound’s derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Research: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 8-Bromo-2-chloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a potential PI3K inhibitor, it may bind to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-4-chloropyrido[3,2-d]pyrimidine: Another halogenated pyridopyrimidine with similar structural features.
4-N-Substituted 6-bromopyrido[2,3-d]pyrimidines: These compounds have different substitution patterns but share the pyridopyrimidine core.
Uniqueness
8-Bromo-2-chloropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H3BrClN3 |
|---|---|
Molekulargewicht |
244.47 g/mol |
IUPAC-Name |
8-bromo-2-chloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H3BrClN3/c8-5-3-10-1-4-2-11-7(9)12-6(4)5/h1-3H |
InChI-Schlüssel |
FUPYCNZKVBIMCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NC(=NC2=C(C=N1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665487.png)
![2-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13665494.png)

![2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13665518.png)






![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13665553.png)
![(E)-4-[3-Methyl-5-(1-propen-1-yl)-2-benzofuryl]phenol](/img/structure/B13665559.png)
![5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]benzaldehyde](/img/structure/B13665567.png)
